![molecular formula C7H15Cl2N3O B7970581 (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970581.png)
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate
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Description
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate is a useful research compound. Its molecular formula is C7H15Cl2N3O and its molecular weight is 228.12 g/mol. The purity is usually 95%.
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Biological Activity
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N2·2HCl·H2O
- Molecular Weight : 180.16 g/mol
- CAS Number : 1439905-47-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural similarity to other pyrazole derivatives, which are known for a variety of pharmacological effects.
1. Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis and evaluation of various pyrazole derivatives that demonstrated promising antimicrobial effects against several bacterial strains and fungi .
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
Compound A | 32 | 16 |
Compound B | 64 | 32 |
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine | 24 | 12 |
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. A recent study evaluated several pyrazole compounds for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and HCT116 (colorectal cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Doxorubicin | HepG2 | 0.49 |
Compound B | HCT116 | 13.6 |
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine | HepG2 | 12.6 |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors in various pathways associated with cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have evaluated the efficacy of this compound in various biological assays:
- Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that a series of pyrazole derivatives showed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .
- Antimicrobial Efficacy Evaluation : In another research article focused on antimicrobial agents, compounds similar to (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine were tested against resistant strains of bacteria and fungi, showing significant inhibition zones .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH.H2O/c8-4-7-5-2-1-3-6(5)9-10-7;;;/h1-4,8H2,(H,9,10);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOOXWTBBPPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.